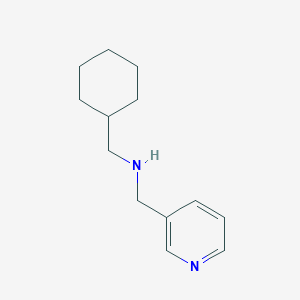
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amines, which are important building blocks for a wide range of chemical reactions. In
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine involves its interaction with the NMDA receptor. Specifically, this compound acts as a competitive antagonist of the receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activity of the receptor, 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine can reduce the influx of calcium ions into the cell, which is a key step in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine are primarily related to its activity as an NMDA receptor antagonist. By blocking the activity of this receptor, this compound can reduce the influx of calcium ions into the cell, which can have a range of downstream effects on cellular signaling pathways. In addition, 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its activity as an NMDA receptor antagonist.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine in lab experiments is its selectivity for the NMDA receptor. This compound has been shown to have minimal activity at other receptor sites, which makes it a useful tool for studying the specific effects of NMDA receptor modulation. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine. One area of interest is in the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another potential direction is in the study of the downstream effects of NMDA receptor blockade, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there may be potential applications for this compound in the development of novel anxiolytic and antidepressant therapies.
Aplicaciones Científicas De Investigación
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain. By blocking the activity of this receptor, 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine may have potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Nombre del producto |
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine |
|---|---|
Fórmula molecular |
C13H20N2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C13H20N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h4,7-8,10,12,15H,1-3,5-6,9,11H2 |
Clave InChI |
MQWKOLAHCPSYRR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CN=CC=C2 |
SMILES canónico |
C1CCC(CC1)CNCC2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)

![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)